molecular formula C21H18O4 B11492560 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-[4-(1-methylethyl)phenyl]-

2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-[4-(1-methylethyl)phenyl]-

Cat. No.: B11492560
M. Wt: 334.4 g/mol
InChI Key: NXZGNJOPTAPING-UHFFFAOYSA-N
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Description

4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves a multi-step process. One common method includes the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure and known for their anticoagulant properties.

    Flavonoids: Share a similar chromene core and exhibit a wide range of biological activities.

    Xanthenes: Structurally related and used in various industrial applications.

Uniqueness

What sets 4-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE apart is its unique combination of structural features and functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C21H18O4/c1-12(2)13-7-9-14(10-8-13)16-11-18(22)25-20-15-5-3-4-6-17(15)24-21(23)19(16)20/h3-10,12,16H,11H2,1-2H3

InChI Key

NXZGNJOPTAPING-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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